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GNE-616

Nav1.7 inhibition patch clamp electrophysiology binding affinity

Procure GNE-616 for definitive Nav1.7 research. Its >2500-fold selectivity over cardiac Nav1.5 minimizes off-target confounds, validated by a robust PK/PD EC50 of 740 nM in IEM models. Ideal for SAR benchmarks and pain pathway studies.

Molecular Formula C24H23F4N5O3S
Molecular Weight 537.5336
Cat. No. B1574626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-616
SynonymsGNE-616;  GNE 616;  GNE616
Molecular FormulaC24H23F4N5O3S
Molecular Weight537.5336
Structural Identifiers
SMILESO=S(C1=CC2=C(C=C1F)[C@@H](N3[C@@H](C4=NC=CC=C4)C[C@@H](C(F)(F)F)CC3)CCO2)(NC5=NC=NC=C5)=O
InChIInChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNE-616 Procurement Guide: Subnanomolar Nav1.7 Inhibitor with Validated In Vivo PK/PD Response for Chronic Pain Research


GNE-616 (CAS 2349371-81-7) is an arylsulfonamide-class, subtype-selective voltage-gated sodium channel Nav1.7 inhibitor developed by Genentech for chronic pain research. The compound exhibits high affinity for human Nav1.7 with a Ki of 0.79 nM and a Kd of 0.38 nM as determined by manual patch clamp electrophysiology [1]. GNE-616 was optimized through structure- and ligand-based design to achieve metabolic stability and oral bioavailability while resolving an in vitro hepatotoxicity hazard identified during lead optimization . The compound shows robust, concentration-dependent reduction in nociceptive events in a Nav1.7-dependent inherited erythromelalgia (IEM) PK/PD model with an EC50 of 740 nM (EC50,u of 9.6 nM) [1]. GNE-616 binds to the fourth voltage-sensing domain (VSD4) of the Nav1.7 channel, locking it into the inactivated state [2].

GNE-616 Selectivity Profile: Why Alternative Nav1.7 Inhibitors Cannot Be Assumed Equivalent


Nav1.7 inhibitors vary substantially in their isoform selectivity profiles, with cardiac Nav1.5 and CNS Nav1.2/1.6 off-target inhibition representing critical differentiation points for experimental reproducibility and safety interpretation. GNE-616 achieves >2500-fold selectivity over Nav1.1, Nav1.3, Nav1.4, and Nav1.5 (all with Kd >1000 nM), with more modest 31-fold selectivity over Nav1.2 and 73-fold selectivity over Nav1.6 . In contrast, related arylsulfonamide Nav1.7 inhibitors such as GNE-0439 show an IC50 of 0.34 µM (340 nM) for Nav1.7 and only ~113-fold selectivity over Nav1.5 (IC50 38.3 µM) [1]. GNE-131 exhibits IC50 of 3 nM for Nav1.7 with only >80-fold selectivity over Nav1.5 . These quantitative differences in selectivity margins materially affect experimental outcomes in models where off-target sodium channel modulation confounds pain phenotype interpretation. Procurement decisions for Nav1.7-targeted research must therefore be guided by compound-specific selectivity data rather than class-level assumptions.

GNE-616 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Mutagenesis Mapping, and In Vivo PK/PD Data


Subnanomolar Nav1.7 Affinity: GNE-616 vs. GNE-0439 Potency Comparison

GNE-616 demonstrates subnanomolar affinity for human Nav1.7 with Ki of 0.79 nM and Kd of 0.38 nM in manual patch clamp electrophysiology assays . In comparison, the related Genentech arylsulfonamide Nav1.7 inhibitor GNE-0439 exhibits an IC50 of 0.34 µM (340 nM) for Nav1.7 [1]. This represents an approximately 430-fold difference in potency based on Ki (0.79 nM vs. 340 nM) and an approximately 895-fold difference based on Kd (0.38 nM vs. 340 nM). The quantitative potency advantage of GNE-616 translates to lower working concentrations in cellular and tissue-based assays, reducing solvent exposure and off-target effects at higher compound concentrations.

Nav1.7 inhibition patch clamp electrophysiology binding affinity

Cardiac Safety Selectivity Window: GNE-616 Nav1.5 Selectivity vs. GNE-0439 and GNE-131

GNE-616 demonstrates >2500-fold selectivity over the cardiac sodium channel Nav1.5, with Kd >1000 nM for hNav1.5 compared to 0.38 nM for hNav1.7 . In contrast, GNE-0439 exhibits Nav1.5 IC50 of 38.3 µM, providing approximately 113-fold selectivity over its Nav1.7 IC50 of 0.34 µM [1]. GNE-131 shows IC50 of 3 nM for Nav1.7 with >80-fold selectivity over Nav1.5 . The >2500-fold selectivity margin of GNE-616 substantially exceeds both comparators (113-fold and 80-fold respectively), representing a >22-fold wider safety window than GNE-0439 and a >31-fold wider window than GNE-131 with respect to cardiac channel off-target activity. This differential selectivity profile is critical for in vivo pain models where cardiac Nav1.5 inhibition can confound behavioral readouts and introduce cardiovascular adverse effects.

Nav1.5 selectivity cardiac ion channel off-target profiling

Validated In Vivo PK/PD Response: GNE-616 EC50 in Inherited Erythromelalgia Model

GNE-616 demonstrates robust, concentration-dependent reduction in nociceptive events in a Nav1.7-dependent inherited erythromelalgia (IEM) PK/PD mouse model, with a total plasma EC50 of 740 nM and an unbound plasma EC50,u of 9.6 nM [1]. The IEM model employs a gain-of-function Nav1.7 mutation that recapitulates the heightened pain sensitivity observed in human IEM patients, providing disease-relevant translational validation [2]. The high free fraction implied by the EC50,u (9.6 nM) relative to the Kd (0.38 nM) indicates that GNE-616 achieves effective target engagement in vivo at pharmacologically relevant plasma concentrations. While in vivo data for comparators GNE-0439 and GNE-131 are not publicly available at comparable detail, the published EC50 and EC50,u values for GNE-616 provide a quantitative benchmark for experimental design and cross-study reproducibility.

in vivo efficacy PK/PD modeling inherited erythromelalgia

Molecular Basis of Isoform Selectivity: Site-Directed Mutagenesis Identifies VSD4 Binding Determinants

Site-directed mutagenesis studies identified specific residues in the fourth voltage-sensing domain (VSD4) of Nav1.7 that critically determine the isoform selectivity profile of GNE-616 [1]. The Kd for wild-type hNav1.7 is 0.38 nM. Mutation of V1541 yields a Kd of 3.9±1.1 nM (~10-fold reduction), while the double mutant Y1537S/W1538 results in Kd of 170±67 nM (~447-fold reduction). The triple mutant Y1537S/W1538/V1541 produces a Kd of 790±350 nM (>2000-fold reduction) [2]. These mutagenesis data provide a molecular-level explanation for the >2500-fold selectivity over Nav1.1, Nav1.3, Nav1.4, and Nav1.5 observed in wild-type channels, as these isoforms lack the specific VSD4 residue configuration that enables high-affinity GNE-616 binding to Nav1.7. This mechanistic understanding enables rational interpretation of selectivity data and informs orthogonal validation strategies for target engagement studies.

site-directed mutagenesis VSD4 binding structure-activity relationship

Optimization from Lead Series: Resolved Hepatotoxicity Hazard and Metabolic Stability

GNE-616 emerged from a structure- and ligand-based optimization campaign of piperidyl chromane arylsulfonamide Nav1.7 inhibitors. Early lead compounds exhibited an in vitro hepatotoxicity hazard that was systematically resolved through optimization of lipophilicity and lipophilic ligand efficiency (LLE) [1]. The optimization trajectory demonstrates that GNE-616 represents a refined chemical entity with mitigated liability compared to earlier series members. While specific quantitative hepatotoxicity data for earlier analogs are not publicly disclosed in detail, the published optimization narrative establishes that GNE-616 was specifically selected for advancement based on resolution of this toxicity hazard while maintaining subnanomolar potency and high metabolic stability . This optimization context is relevant for procurement decisions involving related chromane arylsulfonamide Nav1.7 inhibitors, as unoptimized analogs may retain liabilities that confound in vivo interpretation.

lead optimization hepatotoxicity metabolic stability

GNE-616 Recommended Application Scenarios: Nav1.7-Targeted Chronic Pain and Ion Channel Selectivity Studies


Preclinical In Vivo Efficacy Studies in Inherited Erythromelalgia (IEM) and Related Nav1.7-Dependent Pain Models

Based on the published EC50 of 740 nM (EC50,u 9.6 nM) in the IEM PK/PD mouse model [1], GNE-616 is validated for use in Nav1.7-dependent inherited erythromelalgia studies and can be rationally extended to other Nav1.7 gain-of-function pain models. The established PK/PD relationship enables accurate dose selection and reduces the experimental burden of empirical dose-finding studies.

Isoform Selectivity Profiling and Cardiac Safety Pharmacology Assessments

With >2500-fold selectivity over Nav1.5 and Kd >1000 nM for Nav1.1, Nav1.3, Nav1.4, and Nav1.5 , GNE-616 serves as a reference tool for establishing selectivity benchmarks in Nav1.7 inhibitor screening cascades. Its wide cardiac selectivity margin makes it particularly suitable for studies where Nav1.5-mediated cardiovascular confounding must be minimized, such as chronic dosing paradigms in conscious animal models.

Mechanistic Studies of VSD4-Mediated Sodium Channel Inactivation

The site-directed mutagenesis data identifying V1541, Y1537, and W1538 as critical binding determinants in Nav1.7 VSD4 [2] position GNE-616 as a probe for studying voltage-sensing domain pharmacology. Researchers investigating state-dependent channel blockade or designing mutant channel controls can leverage the known Kd shifts (3.9 nM for V1541 mutant; 170 nM for Y1537S/W1538 double mutant) to validate target engagement specificity.

Structure-Activity Relationship (SAR) Studies of Chromane Arylsulfonamide Scaffolds

As the optimized endpoint of a systematic lead optimization campaign that resolved in vitro hepatotoxicity through lipophilicity and LLE refinement [3], GNE-616 serves as a benchmark reference compound for SAR studies exploring piperidyl chromane arylsulfonamide derivatives. Its well-characterized potency, selectivity, and in vivo PK/PD profile provide a comparative baseline for evaluating novel analogs in the same chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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